molecular formula C24H19FN2O4 B293021 11-ethyl-14-[(4-fluorophenyl)methyl]-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione

11-ethyl-14-[(4-fluorophenyl)methyl]-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione

Cat. No.: B293021
M. Wt: 418.4 g/mol
InChI Key: ODFRFTMQEHSWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The unique structure of this compound, which includes a chromeno and pyrano fused ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with malononitrile and subsequent cyclization reactions. The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione involves its interaction with specific molecular targets. As a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione apart is its unique fused ring system, which enhances its binding affinity and specificity towards PARP-1. This structural uniqueness contributes to its potent anticancer activity .

Properties

Molecular Formula

C24H19FN2O4

Molecular Weight

418.4 g/mol

IUPAC Name

11-ethyl-14-[(4-fluorophenyl)methyl]-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione

InChI

InChI=1S/C24H19FN2O4/c1-3-16-19-21(17-6-4-5-7-18(17)30-24(19)29)31-22-20(16)23(28)27(13(2)26-22)12-14-8-10-15(25)11-9-14/h4-11,16H,3,12H2,1-2H3

InChI Key

ODFRFTMQEHSWEZ-UHFFFAOYSA-N

SMILES

CCC1C2=C(C3=CC=CC=C3OC2=O)OC4=C1C(=O)N(C(=N4)C)CC5=CC=C(C=C5)F

Canonical SMILES

CCC1C2=C(C3=CC=CC=C3OC2=O)OC4=C1C(=O)N(C(=N4)C)CC5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.